
3-(6-Chloro-2-pyridinyl)-1-methylpyridinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Chloro-2-pyridinyl)-1-methylpyridinium iodide is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 6-position and a methyl group at the 1-position, forming a pyridinium ion The iodide ion serves as the counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-2-pyridinyl)-1-methylpyridinium iodide typically involves the alkylation of 6-chloro-2-pyridine with methyl iodide. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium carbonate to deprotonate the pyridine nitrogen, facilitating the nucleophilic attack on the methyl iodide. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for efficiency and yield. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve scalability. The use of automated systems for reagent addition and product isolation can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Chloro-2-pyridinyl)-1-methylpyridinium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The pyridinium ring can be oxidized to form N-oxide derivatives.
Reduction: The pyridinium ion can be reduced to the corresponding pyridine derivative under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, sodium thiolate, or primary amines in solvents such as ethanol or methanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted pyridinium salts with various functional groups replacing the chlorine atom.
Oxidation: Pyridinium N-oxides.
Reduction: 6-Chloro-2-pyridine derivatives.
Aplicaciones Científicas De Investigación
3-(6-Chloro-2-pyridinyl)-1-methylpyridinium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium-based compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids and proteins.
Medicine: Explored for its antimicrobial and anticancer properties, with studies focusing on its mechanism of action and efficacy.
Industry: Utilized in the development of specialty chemicals and materials, including catalysts and ligands for various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(6-Chloro-2-pyridinyl)-1-methylpyridinium iodide involves its interaction with molecular targets such as enzymes, nucleic acids, and cellular membranes. The pyridinium ion can intercalate into DNA, disrupting its structure and function. Additionally, the compound may inhibit enzyme activity by binding to active sites or altering enzyme conformation. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
3-(6-Chloro-2-pyridinyl)-1-methylpyridinium iodide can be compared with other pyridinium salts and chloropyridine derivatives:
Similar Compounds: 6-Chloro-2-pyridinecarboxylic acid, 6-Chloro-2-pyridinemethanol, 6-Chloro-2-pyridinylamine.
Uniqueness: The presence of the methyl group at the 1-position and the iodide counterion distinguishes it from other similar compounds, potentially influencing its reactivity and biological activity.
Propiedades
Número CAS |
292633-86-4 |
|---|---|
Fórmula molecular |
C11H10ClIN2 |
Peso molecular |
332.57 g/mol |
Nombre IUPAC |
2-chloro-6-(1-methylpyridin-1-ium-3-yl)pyridine;iodide |
InChI |
InChI=1S/C11H10ClN2.HI/c1-14-7-3-4-9(8-14)10-5-2-6-11(12)13-10;/h2-8H,1H3;1H/q+1;/p-1 |
Clave InChI |
KZWNJMATZUYZNS-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=CC=CC(=C1)C2=NC(=CC=C2)Cl.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Oxaspiro[4.5]decan-6-one](/img/structure/B11940088.png)


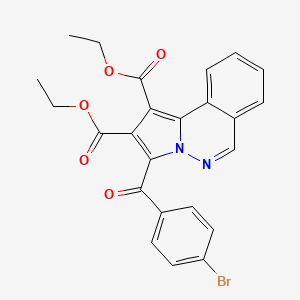
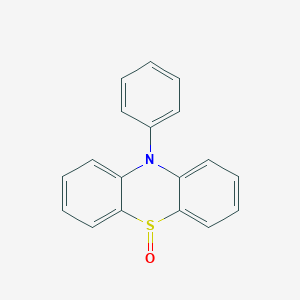
![Ethyl 7-methoxy-1-(2-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11940105.png)

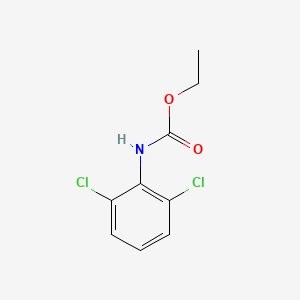
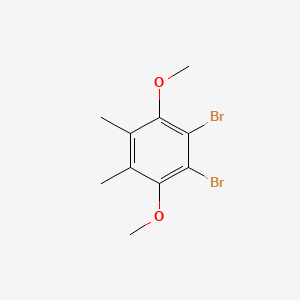
![(1S,6R)-8-Methylidene-2-oxabicyclo[4.2.0]octan-7-one](/img/structure/B11940150.png)
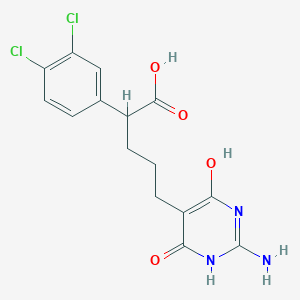

![2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoate](/img/structure/B11940178.png)
